

# Unveiling Antimony-124: A Technical Guide to its Discovery, Synthesis, and Application

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## Compound of Interest

Compound Name: Antimony-124

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radionuclide **Antimony-124** ( $^{124}\text{Sb}$ ), from its initial discovery to its synthesis and potential applications in research and drug development. This document details the key properties of  $^{124}\text{Sb}$ , provides in-depth experimental protocols for its production and purification, and explores its interaction with biological systems, offering a valuable resource for professionals in the nuclear sciences and pharmaceutical research.

## Discovery and Properties of Antimony-124

The discovery of the radioactive isotope **Antimony-124** dates back to 1939. While a singular, formal discovery paper is not prominently cited in historical records, its identification is rooted in the pioneering work of John J. Livingood and Glenn T. Seaborg at the University of California, Berkeley. During the late 1930s, their extensive research involving the cyclotron led to the discovery of numerous radioisotopes, and it is within this body of work that the first synthesis of  $^{124}\text{Sb}$  is understood to have occurred.

**Antimony-124** is a radioactive isotope of the element antimony, which has been known since ancient times. It decays via beta-minus ( $\beta^-$ ) emission to Tellurium-124 ( $^{124}\text{Te}$ ) with a half-life of 60.20 days.<sup>[1]</sup> This decay is accompanied by the emission of gamma rays of various energies, which is a key characteristic for its detection and measurement.

## Key Physical and Nuclear Properties

A summary of the essential quantitative data for **Antimony-124** is presented in Table 1.

Property	Value
Half-life ( $T_{1/2}$ )	60.20 (3) days
Decay Mode	$\beta^-$ (100%)
Daughter Isotope	$^{124}\text{Te}$
Maximum Beta Energy	2.905 MeV
Principal Gamma Energies	602.7 keV, 1691.0 keV
Year of Discovery	1939
Likely Discoverers	J. J. Livingood and G. T. Seaborg

## Synthesis of Antimony-124

**Antimony-124** is primarily produced through two main nuclear reactions, each requiring different facilities and target materials.

### Reactor Production via Neutron Activation:



This method involves the capture of a thermal neutron by the stable isotope Antimony-123 ( $^{123}\text{Sb}$ ), which constitutes about 42.8% of natural antimony.<sup>[1]</sup> This process is typically carried out in a nuclear reactor where a high neutron flux is available.

- **Target Preparation:** High-purity antimony trioxide ( $\text{Sb}_2\text{O}_3$ ) or metallic antimony, often enriched in  $^{123}\text{Sb}$  to increase the production yield and minimize the formation of other antimony isotopes, is used as the target material. The target material is typically encapsulated in a high-purity quartz or aluminum ampoule.
- **Irradiation:** The encapsulated target is placed in a suitable position within a nuclear reactor core or a reflector region with a high thermal neutron flux. The irradiation time is determined by the desired activity of  $^{124}\text{Sb}$ , taking into account its half-life and the neutron capture cross-section of  $^{123}\text{Sb}$ .

- **Cooling:** Following irradiation, the target is allowed to "cool" for a period to permit the decay of short-lived radioisotopes.
- **Dissolution:** The irradiated target is dissolved in a suitable acid, such as concentrated hydrochloric acid (HCl), often with the addition of an oxidizing agent like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) to ensure the antimony is in a consistent oxidation state.
- **Purification:** The <sup>124</sup>Sb is then chemically separated from any remaining target material and other impurities. A common method is anion exchange chromatography.

## Cyclotron Production via Proton Bombardment:

### <sup>124</sup>Sn(p,n)<sup>124</sup>Sb

This method utilizes a cyclotron to accelerate protons which then bombard a target of enriched Tin-124 (<sup>124</sup>Sn).[2]

- **Target Preparation:** A thin layer of highly enriched <sup>124</sup>Sn (typically >95%) is deposited onto a suitable backing material, such as a copper or aluminum plate, which can withstand the heat generated during irradiation.
- **Irradiation:** The target is bombarded with a proton beam of a specific energy, typically in the range of 10-15 MeV. The beam current and irradiation time are optimized to maximize the production of <sup>124</sup>Sb while minimizing the formation of impurities.
- **Target Dissolution:** After irradiation, the <sup>124</sup>Sn target material, along with the produced <sup>124</sup>Sb, is dissolved from the backing plate using a strong acid, such as concentrated HCl.
- **Purification:** The <sup>124</sup>Sb is separated from the bulk of the tin target material. This is a critical step to obtain high-purity, "no-carrier-added" <sup>124</sup>Sb. Common purification techniques include solvent extraction and anion exchange chromatography.[3]

## Quantitative Data for Synthesis Reactions

The following table summarizes key quantitative data related to the production of **Antimony-124**.

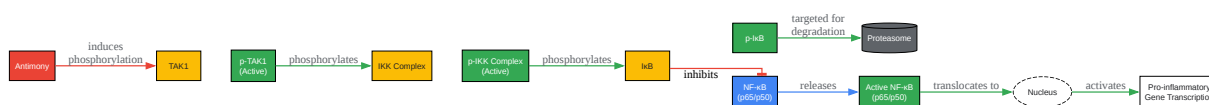
Reaction	Facility	Target Material	Typical Proton/Neutron Energy	Thermal Neutron Cross-Section (barns)
$^{123}\text{Sb}(n,\gamma)^{124}\text{Sb}$	Nuclear Reactor	Enriched $^{123}\text{Sb}$	Thermal Neutrons	~6.5
$^{124}\text{Sn}(p,n)^{124}\text{Sb}$	Cyclotron	Enriched $^{124}\text{Sn}$	10 - 15 MeV	Not Applicable

## Applications in Research and Drug Development

While historically used as an industrial tracer, the properties of **Antimony-124** and the broader biological effects of antimony are of interest to researchers in toxicology and drug development. Studies have begun to elucidate the molecular mechanisms by which antimony compounds interact with cellular signaling pathways.

### Antimony and the NF- $\kappa$ B Signaling Pathway

Recent research has demonstrated that antimony can induce astrocyte activation through the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway.[4][5] This pathway is a critical regulator of inflammatory responses and cell survival. The study identified that antimony exposure leads to the phosphorylation of TGF- $\beta$ -activated kinase 1 (TAK1), which in turn activates the I $\kappa$ B kinase (IKK) complex. This leads to the phosphorylation and subsequent degradation of the inhibitor of NF- $\kappa$ B (I $\kappa$ B), allowing the p65 subunit of NF- $\kappa$ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][5]

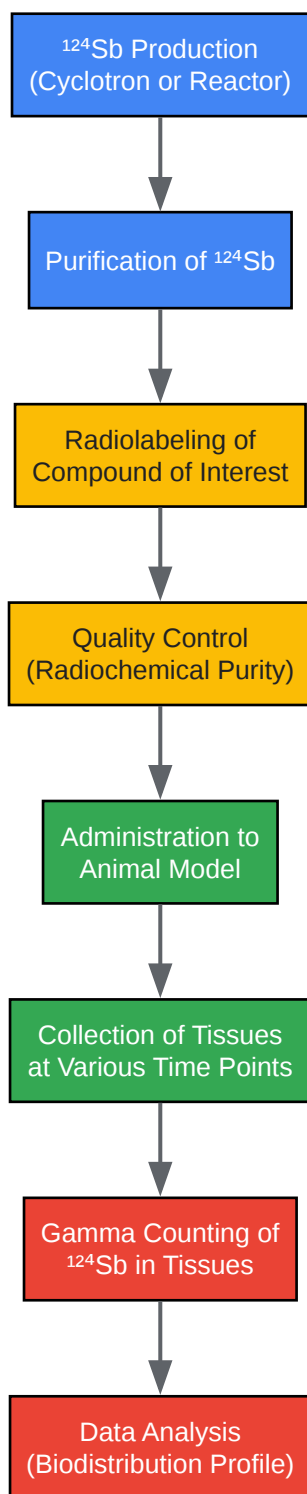


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Antimony-induced activation of the NF- $\kappa$ B signaling pathway in astrocytes.

## Antimony-124 as a Radiotracer

The gamma emissions of  $^{124}\text{Sb}$  make it a useful radiotracer for in vitro and in vivo studies. Its relatively long half-life allows for longer-term experiments compared to many other common radioisotopes. A typical experimental workflow for a biodistribution study using  $^{124}\text{Sb}$  is outlined below.



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A generalized experimental workflow for a radiotracer study using  $^{124}\text{Sb}$ .

## Conclusion

**Antimony-124** is a radionuclide with a rich history and diverse applications. Understanding its discovery, methods of synthesis, and its interactions with biological systems is crucial for its safe and effective use in research and development. This guide provides a foundational resource for scientists and professionals, offering detailed protocols and insights into the core aspects of this important isotope. Further research into the biological effects of antimony, potentially utilizing  $^{124}\text{Sb}$  as a tracer, may uncover new therapeutic opportunities or toxicological insights.

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